molecular formula C20H21N5OS B15099819 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide

2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide

Cat. No.: B15099819
M. Wt: 379.5 g/mol
InChI Key: WPIFYDLOTZSDLA-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazole ring, a pyridine ring, and an acetamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetamide group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and alkyl halides. The reaction conditions typically involve moderate temperatures (25-100°C) and the use of solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce reduced triazole derivatives or amines.

Scientific Research Applications

2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings allows for versatile coordination chemistry and potential therapeutic applications.

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5OS/c1-4-12-25-19(16-8-10-21-11-9-16)23-24-20(25)27-13-17(26)22-18-14(2)6-5-7-15(18)3/h4-11H,1,12-13H2,2-3H3,(H,22,26)

InChI Key

WPIFYDLOTZSDLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

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